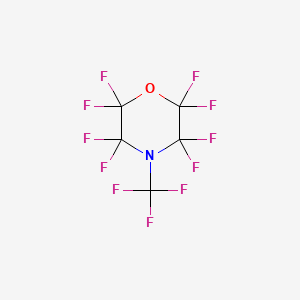
Tetrafluorohydroquinone
Descripción general
Descripción
Tetrafluorohydroquinone (TFQH2) is a fluorinated derivative of hydroquinone, which is a significant compound in electrochemistry and organic synthesis. It is used in the manufacturing of hybrid redox flow batteries (HRFBs) due to its stable electrochemical oxidation product and its ability to undergo efficient charge-discharge cycles with high energy efficiency and minimal capacity loss at room temperature . The compound's electron transfer properties are fundamental in processes such as ATP production and photosynthesis .
Synthesis Analysis
The synthesis of tetrafluorohydroquinone-related compounds involves various strategies. For instance, derivatives of the fully twisted bicyclic amide 7-hypoquinuclidone are synthesized using a Schmidt-Aubé reaction, and their structures are confirmed by X-ray diffraction analysis . Additionally, an efficient C1-difluoromethylation of tetrahydroisoquinolenes is achieved using TMSCF2SPh as a difluoromethylating agent, providing access to a variety of fluorinated compounds . Furthermore, the synthesis of 2,5-difluoro-7,7,8,8-tetracyanoquinodimethane (F2-TCNQ), an organic semiconductor, is reported to be achieved via a three-step sequence .
Molecular Structure Analysis
The molecular structure of gaseous tetrafluoro-p-benzoquinone has been investigated by electron diffraction, revealing that the molecule is planar except for the methyl group hydrogen atoms. The geometrical parameters of the molecule have been determined, including bond lengths and angles .
Chemical Reactions Analysis
Tetrafluorohydroquinone undergoes various chemical reactions. For example, it is the primary reaction product of the oxidative dehalogenation of pentafluorophenol mediated by cytochrome P450, which can be reduced to tetrafluorohydroquinone by NAD(P)H . Additionally, tetrafluorohydroquinone can participate in oxidation-reduction condensation reactions to afford symmetrical or unsymmetrical ethers . Moreover, it exhibits complex rearrangement reactions in dissociative electron attachment, leading to the formation of anionic carbon chains with terminal CF2 groups .
Physical and Chemical Properties Analysis
The physical and chemical properties of tetrafluorohydroquinone are characterized by its stability and reactivity. It is stable under various experimental conditions and is suitable for use in HRFBs due to the stability of its electrochemical oxidation product . Its reactivity is highlighted by its ability to form a metastable molecular anion at high incident energies in electron attachment and undergo extensive fragmentation and rearrangement reactions .
Aplicaciones Científicas De Investigación
Molecular Structure and Intramolecular Bonding
The molecular structure of tetrafluorohydroquinone was determined through gas-phase electron diffraction. This study revealed a possible weak intramolecular hydrogen bond between the OH and F substituents, providing insights into its chemical behavior and interactions (Vajda & Hargittai, 1992).
Role in Cytochrome P450-mediated Reactions
Research has shown that tetrafluorohydroquinone can be a product of cytochrome P450-catalyzed conversion of pentafluorophenol. This finding suggests its potential role in various biochemical processes and as a model compound for studying enzyme-mediated reactions (den Besten et al., 1993).
Reactivity and Chemical Applications
Tetrafluoro-o-benzoquinone (a form of tetrafluorohydroquinone) exhibits diverse reactivity, including nucleophilic additions and oxidations. This versatility makes it useful in various chemical syntheses and applications (Kumar et al., 2012).
Use in Manufacturing Hybrid Redox Flow Batteries
Tetrafluorohydroquinone has been used as an electroactive material in the manufacture of hybrid redox flow batteries. Its stability and electrochemical properties suggest its potential as a component in energy storage technologies (Yousofian-Varzaneh et al., 2016).
Sensing Applications
Tetrafluorohydroquinone functionalized graphene chemiresistive sensors have shown enhanced sensitivity for detecting dimethyl methyl-phosphonate, a sarin simulant. This highlights its potential in developing sensitive chemical sensors for security applications (Lee et al., 2017).
Safety And Hazards
Propiedades
IUPAC Name |
2,3,5,6-tetrafluorobenzene-1,4-diol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H2F4O2/c7-1-2(8)6(12)4(10)3(9)5(1)11/h11-12H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZSDAMBJDFDRLSS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1(=C(C(=C(C(=C1F)F)O)F)F)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H2F4O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70227888 | |
| Record name | 2,3,5,6-Tetrafluorohydroquinone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70227888 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
182.07 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Tetrafluorohydroquinone | |
CAS RN |
771-63-1 | |
| Record name | Tetrafluorohydroquinone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=771-63-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2,3,5,6-Tetrafluorohydroquinone | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000771631 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2,3,5,6-Tetrafluorohydroquinone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70227888 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,3,5,6-tetrafluorohydroquinone | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.011.125 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















